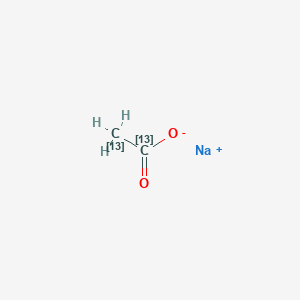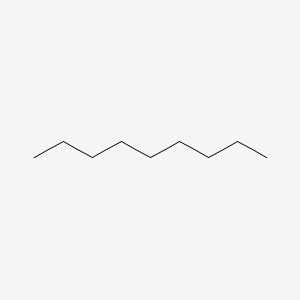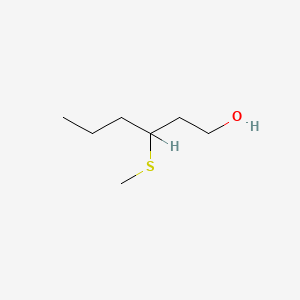
Ammonium sulfate-15N2
Overview
Description
Ammonium sulfate-15N2 is a stable isotope-labeled compound, where the nitrogen atoms are enriched with the isotope nitrogen-15. This compound is widely used in various scientific research fields due to its unique properties. The molecular formula of this compound is (15NH4)2SO4, and it has a molecular weight of 134.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium sulfate-15N2 can be synthesized by reacting ammonia-15N with sulfuric acid. The general reaction is as follows: [ 2 , ^{15}NH_3 + H_2SO_4 \rightarrow (^{15}NH_4)_2SO_4 ] This reaction typically occurs under controlled conditions to ensure the purity and isotopic enrichment of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of isotopically labeled ammonia, which is reacted with sulfuric acid in large-scale reactors. The product is then purified and crystallized to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Ammonium sulfate-15N2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce nitrogen oxides.
Reduction: It can be reduced to produce ammonia.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Requires reducing agents such as lithium aluminum hydride.
Substitution: Typically involves reactions with metal salts under aqueous conditions.
Major Products:
Oxidation: Produces nitrogen oxides.
Reduction: Produces ammonia.
Substitution: Produces metal sulfates and ammonium salts.
Scientific Research Applications
Ammonium sulfate-15N2 is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of ammonium sulfate-15N2 involves its incorporation into biological systems where it acts as a tracer. The nitrogen-15 isotope allows researchers to track nitrogen atoms through various metabolic pathways, providing insights into nitrogen utilization and protein synthesis . The molecular targets include enzymes and proteins involved in nitrogen metabolism .
Comparison with Similar Compounds
Ammonium sulfate: The non-labeled version of ammonium sulfate.
Ammonium nitrate-15N: Another nitrogen-15 labeled compound used in similar applications.
Potassium nitrate-15N: A potassium salt labeled with nitrogen-15.
Uniqueness: Ammonium sulfate-15N2 is unique due to its dual nitrogen-15 labeling, which provides higher sensitivity and accuracy in tracing nitrogen atoms in biological and chemical studies. This makes it particularly valuable in research applications where precise nitrogen tracking is essential .
Properties
IUPAC Name |
azanium;sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)/i2*1+1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNBIHQBYMNNAN-ISOLYIDJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15NH4+].[15NH4+].[O-]S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















